molecular formula C11H14N2OS2 B6428575 N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034292-16-3

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B6428575
CAS No.: 2034292-16-3
M. Wt: 254.4 g/mol
InChI Key: WMNPVJRUQXFNGS-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the bicyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenemethanol and 2-thiophenecarboxylic acid.

    Bicyclic amides: Compounds such as 2-azabicyclo[2.2.1]heptane derivatives.

Uniqueness

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is unique due to its combination of a thiophene ring and a bicyclic amide structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c14-11(12-5-9-2-1-3-15-9)13-6-10-4-8(13)7-16-10/h1-3,8,10H,4-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNPVJRUQXFNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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